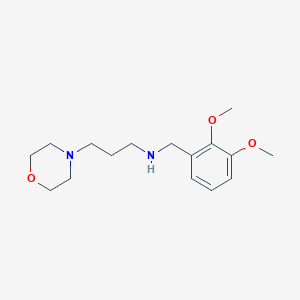
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.39g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Applications
The chemical structure of "(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine" suggests it possesses several key features: benzyl and morpholinyl groups, dimethoxy substitution, and an amine functionality. These structural elements are commonly found in compounds of interest for various applications, including medicinal chemistry, catalysis, and materials science.
Medicinal Chemistry and Pharmacology
Compounds containing morpholine rings and benzyl amines are widely studied in medicinal chemistry for their pharmacological properties. The morpholine ring, a six-membered heterocycle containing an oxygen atom and a nitrogen atom, is a common motif in drug molecules due to its favorable interactions with biological targets. Similarly, benzyl amines are pivotal in medicinal chemistry, serving as building blocks for the synthesis of various therapeutic agents.
Benzoxazoles and Benzothiazoles : The presence of dimethoxy-benzyl groups hints at the potential for synthesizing benzoxazoles and benzothiazoles, which are crucial in drug discovery. These heterocycles are known for their antimicrobial, anticancer, and anti-inflammatory properties. Studies on benzoxazoles and benzothiazoles highlight their significant role in developing new therapeutic agents due to their diverse biological activities (Boča, Jameson, & Linert, 2011).
Central Nervous System (CNS) Agents : The structural features of this compound suggest potential activity on the CNS. Heterocyclic compounds with amines, especially those with morpholine rings, have been explored for their CNS activity. Such compounds are investigated for treating various CNS disorders, including depression, anxiety, and schizophrenia (Saganuwan, 2017).
Catalysis and Material Science
Metalloporphyrin Catalysts : The amine functionality in the compound could be leveraged in catalysis, particularly in metalloporphyrin-catalyzed reactions. These catalysts are employed in selective functionalization of C-H bonds, a critical transformation in organic synthesis and industrial chemistry. Metalloporphyrin catalysts enable hydroxylation, amination, and carbenoid insertion reactions with high selectivity and efficiency (Che et al., 2011).
Photocatalytic Applications : Compounds with benzyl and morpholinyl groups could find applications in materials science, especially in the design of photocatalysts. Photocatalytic degradation of pollutants is a growing field aiming at environmental sustainability. The structural motifs present in this compound could influence the development of new photocatalysts for water purification and the degradation of organic pollutants (Pichat, 1997).
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18/h3,5-6,17H,4,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMZBLSLLSREM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
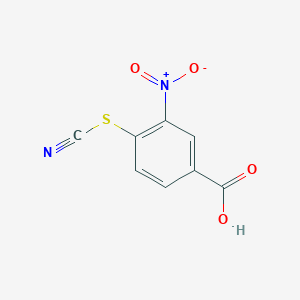
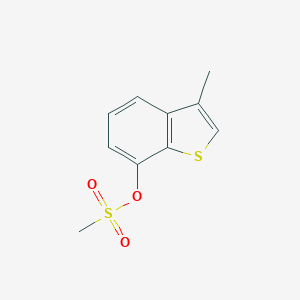
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
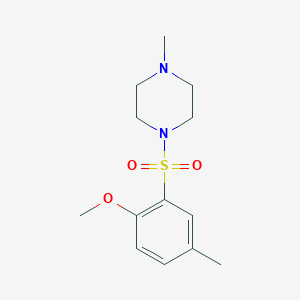
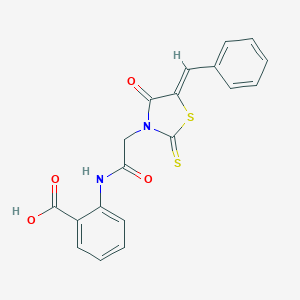

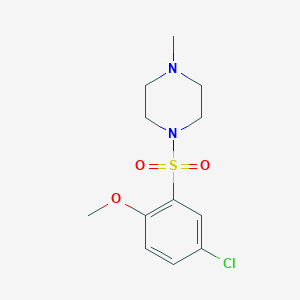
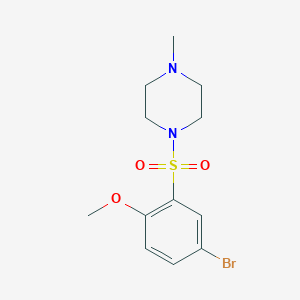
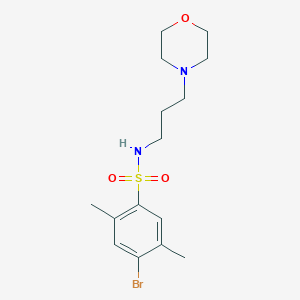
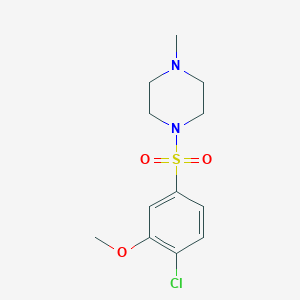
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
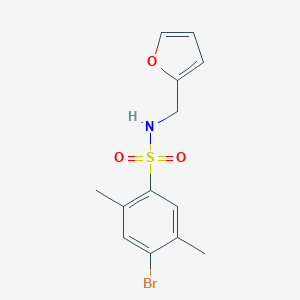
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)

